molecular formula C34H72ClN B14273387 N-(Hexadecan-2-yl)-N,N-dimethylhexadecan-2-aminium chloride CAS No. 133743-39-2

N-(Hexadecan-2-yl)-N,N-dimethylhexadecan-2-aminium chloride

Cat. No.: B14273387
CAS No.: 133743-39-2
M. Wt: 530.4 g/mol
InChI Key: MCCWQKQJGJSBMN-UHFFFAOYSA-M
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Description

N-(Hexadecan-2-yl)-N,N-dimethylhexadecan-2-aminium chloride is a quaternary ammonium compound. It is characterized by its long alkyl chains and the presence of a positively charged nitrogen atom. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hexadecan-2-yl)-N,N-dimethylhexadecan-2-aminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N-dimethylhexadecan-2-amine with hexadecyl chloride under anhydrous conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to promote the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, where they undergo the quaternization reaction. The product is then separated and purified using techniques such as distillation or extraction.

Chemical Reactions Analysis

Types of Reactions

N-(Hexadecan-2-yl)-N,N-dimethylhexadecan-2-aminium chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloride ion can be replaced by other anions through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used to replace the chloride ion.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although the reaction conditions need to be carefully controlled to prevent degradation of the compound.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as N-(Hexadecan-2-yl)-N,N-dimethylhexadecan-2-aminium iodide can be formed.

    Oxidation Products: Oxidation can lead to the formation of various oxidized derivatives, although these are less commonly studied.

Scientific Research Applications

N-(Hexadecan-2-yl)-N,N-dimethylhexadecan-2-aminium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: The compound’s surfactant properties make it useful in cell lysis and membrane studies.

    Industry: It is used in the formulation of detergents, disinfectants, and emulsifiers.

Mechanism of Action

The mechanism of action of N-(Hexadecan-2-yl)-N,N-dimethylhexadecan-2-aminium chloride is primarily based on its surfactant properties. The long alkyl chains allow it to interact with lipid bilayers, disrupting membrane integrity. This makes it effective in applications such as cell lysis and antimicrobial formulations. The positively charged nitrogen atom can also interact with negatively charged molecules, enhancing its ability to act as a phase transfer catalyst.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N,N-dimethyl-2-hexadecanaminium chloride
  • N-(2-Hexadecanyl)-N,N-dimethyl-2-hexadecanaminium chloride
  • 4-(Hexadecan-2-ylamino)benzoyl chloride

Uniqueness

N-(Hexadecan-2-yl)-N,N-dimethylhexadecan-2-aminium chloride is unique due to its specific combination of long alkyl chains and quaternary ammonium structure. This gives it distinct surfactant properties and makes it particularly effective in applications requiring membrane interaction and phase transfer catalysis. Compared to similar compounds, it may offer better stability and efficiency in certain reactions and applications.

Properties

CAS No.

133743-39-2

Molecular Formula

C34H72ClN

Molecular Weight

530.4 g/mol

IUPAC Name

di(hexadecan-2-yl)-dimethylazanium;chloride

InChI

InChI=1S/C34H72N.ClH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33(3)35(5,6)34(4)32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h33-34H,7-32H2,1-6H3;1H/q+1;/p-1

InChI Key

MCCWQKQJGJSBMN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCC(C)[N+](C)(C)C(C)CCCCCCCCCCCCCC.[Cl-]

Origin of Product

United States

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